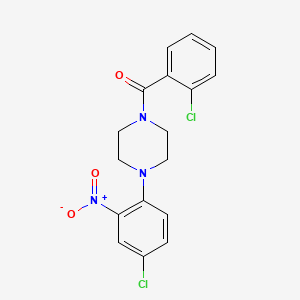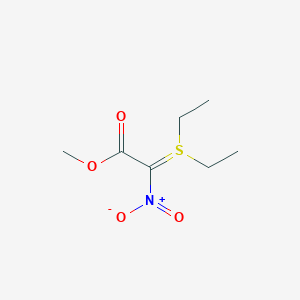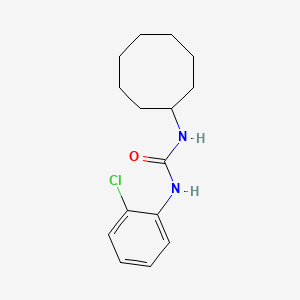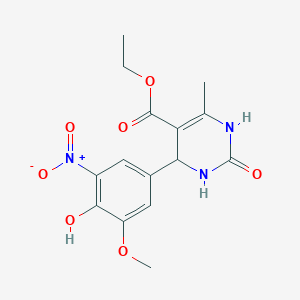![molecular formula C18H20O5 B4992781 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4992781.png)
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is a chemical compound with a complex molecular structure. It is commonly known as 'MMPB' or '4-methoxyphenyl-3-(3-methoxypropoxy)-benzaldehyde.' The compound is widely used in scientific research and has several applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde is not fully understood. However, it is known to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2 (COX-2). This inhibition leads to a decrease in the production of inflammatory mediators and an increase in the levels of acetylcholine, which is important for memory and learning.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse. The compound has been found to have anti-inflammatory effects, which are mediated by the inhibition of COX-2 and the subsequent decrease in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. The compound has also been found to inhibit acetylcholinesterase, which leads to an increase in the levels of acetylcholine, an important neurotransmitter for memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde in lab experiments is its diverse range of applications. The compound has been found to have anti-inflammatory properties, inhibit the growth of cancer cells, and inhibit acetylcholinesterase, making it useful for studying various diseases. However, one limitation is the complexity of its synthesis method, which may make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the study of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde. One direction is the study of its potential use in the treatment of Alzheimer's disease. The compound has been found to inhibit acetylcholinesterase, which is important for memory and learning, making it a potential candidate for the development of new Alzheimer's disease treatments. Another direction is the study of its potential use in the treatment of cancer. The compound has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer treatments. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in other disease areas.
Conclusion:
In conclusion, this compound is a complex compound that has several scientific research applications. Its synthesis method is complex, but its diverse range of applications makes it useful for studying various diseases. The compound has anti-inflammatory properties, inhibits the growth of cancer cells, and inhibits acetylcholinesterase, making it a potential candidate for the development of new treatments for Alzheimer's disease and cancer. Further studies are needed to better understand its mechanism of action and potential applications in other disease areas.
Métodos De Síntesis
The synthesis of 3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde involves several steps. The starting material is 4-methoxybenzaldehyde, which is reacted with 3-bromo-1-propanol in the presence of a base to form 3-(4-methoxybenzyl)oxy-1-propanol. This intermediate is then reacted with 3-bromo-1-chloropropane in the presence of a base to form 3-(4-methoxybenzyl)oxy-1-(3-chloropropyl)propan-2-ol. The final step involves the reaction of this intermediate with 3-hydroxybenzaldehyde in the presence of a base to form this compound.
Aplicaciones Científicas De Investigación
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde has several scientific research applications. It has been found to have anti-inflammatory properties and has been used in the treatment of various inflammatory diseases. The compound has also been studied for its potential use in the treatment of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and learning.
Propiedades
IUPAC Name |
3-methoxy-2-[3-(4-methoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5/c1-20-15-7-9-16(10-8-15)22-11-4-12-23-18-14(13-19)5-3-6-17(18)21-2/h3,5-10,13H,4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKJAYLDORZSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorobenzyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4992710.png)
![4-({2-bromo-4-[(1-methyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4992720.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4992724.png)

![11-(4-fluorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992736.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4992750.png)
![N-(5-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4992752.png)
![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4992768.png)

acetate](/img/structure/B4992789.png)
![2-(4-biphenylyl)-2-oxoethyl 2-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B4992795.png)
